molecular formula C16H17N7O2S B2771151 N,N,4-trimethyl-2-(6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide CAS No. 1396875-53-8

N,N,4-trimethyl-2-(6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide

Cat. No.: B2771151
CAS No.: 1396875-53-8
M. Wt: 371.42
InChI Key: QHOKDBJUEQGRHA-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture that incorporates a thiazole carboxamide core linked to a pyridazine ring, which is further modified with a 2-methylimidazole group. This specific structural motif is of significant interest in medicinal chemistry, as similar heterocyclic compounds are known to exhibit diverse biological activities. For instance, molecules containing imidazole and carboxamide functional groups have been investigated as inhibitors of specific biological targets . Researchers are exploring this compound for its potential application in developing novel therapeutic agents. Its mechanism of action is believed to involve targeted protein inhibition, making it a valuable tool for studying specific disease pathways. The presence of both thiazole and imidazole rings, which are common pharmacophores, suggests potential for high-affinity binding to enzyme active sites . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential for researchers to conduct their own experiments, including target validation and potency assays, to fully characterize the properties and potential applications of this compound.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[6-(2-methylimidazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S/c1-9-13(15(25)22(3)4)26-16(18-9)19-14(24)11-5-6-12(21-20-11)23-8-7-17-10(23)2/h5-8H,1-4H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOKDBJUEQGRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-trimethyl-2-(6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole core linked to a pyridazine moiety, which is further substituted by an imidazole group. The structural complexity suggests multiple points of interaction with biological targets.

Property Value
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight342.40 g/mol
CAS NumberNot yet assigned

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole and thiazole rings may interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
  • Cellular Pathway Modulation : The compound may affect signaling pathways by interacting with specific receptors or proteins involved in cellular processes.
  • Antimicrobial Activity : Similar compounds have shown promise as antibacterial agents, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and imidazole have been shown to induce apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.

Case Study : A study on related thiazole derivatives reported IC50 values in the nanomolar range against breast cancer cell lines, indicating potent antiproliferative effects. The mechanism involved disruption of microtubule dynamics leading to mitotic arrest .

Antimicrobial Activity

Compounds containing thiazole and imidazole rings have been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of Related Compounds

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N,N,4-trimethyl...TBDTBD

Toxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies on related thiazole derivatives indicate low cytotoxicity at therapeutic doses, making them attractive candidates for further development .

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazole derivatives, including the compound , exhibit significant antioxidant activities. A study demonstrated that related thiazole compounds showed promising antioxidant capabilities, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that certain thiazole derivatives had minimal inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as antimicrobial agents .

Cancer Research

The compound is also being investigated for its role in cancer treatment. Thiazole derivatives have been linked to the inhibition of specific cancer-related enzymes. A notable study reported that thiazole compounds could inhibit the mitotic kinesin HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. This inhibition could lead to the induction of multipolar mitotic spindles and subsequent cell death in cancer cells .

Case Study 1: Antioxidant Activity Evaluation

A systematic evaluation of thiazole derivatives was conducted using the phosphomolybdate method to assess their antioxidant activity. The study found that several compounds demonstrated significant antioxidant effects, with values ranging from 2007.67 to 1654.76 µg AAE/g dry sample. The highest activity was observed in compounds containing aryldiazenyl functions .

CompoundAntioxidant Activity (µg AAE/g)
Compound A2007.67
Compound B1962.48
Compound C1654.76

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics like neomycin. For example:

PathogenCompound A (mm)Compound B (mm)
Staphylococcus aureus2825
Escherichia coli2728
Candida albicans2637

These findings suggest that the compound may serve as a viable alternative or complement to existing antimicrobial therapies.

Comparison with Similar Compounds

Discussion of Key Structural Determinants

  • Pyridazine vs. Pyrimidine/Pyridine : Pyridazine’s electron deficiency may influence binding kinetics in kinase targets compared to pyrimidine (BMS-354825) or pyridine (patent compounds).
  • Substituent Effects : The N,N,4-trimethyl groups on the target’s thiazole could improve solubility over halogenated aryl groups (e.g., 2-chloro-6-methylphenyl in BMS-354825).
  • Imidazole Positioning: The 2-methylimidazole on pyridazine in the target compound may enhance metabolic stability compared to propylamino-linked imidazoles in patent compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving coupling of thiazole and imidazole-pyridazine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Heterocycle assembly : Optimize temperature (e.g., 80–100°C) and solvent polarity (DMF or acetonitrile) to stabilize intermediates .
  • Catalyst selection : K₂CO₃ or triethylamine for deprotonation in nucleophilic substitutions .
    • Yield Optimization : Lower yields (e.g., 39–58% in ) often arise from steric hindrance; microwave-assisted synthesis or iterative purification (TLC/HPLC) can improve efficiency .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imidazole C-H at δ 7.2–8.0 ppm, thiazole methyl at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
  • Elemental Analysis : Match calculated vs. experimental C/H/N content (±0.3%) .
    • Purity Assessment : HPLC with UV detection (≥95% purity threshold) and melting point consistency (±2°C) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with enhanced bioactivity?

  • Protocol :

Target Selection : Prioritize enzymes (e.g., kinases, proteases) with known imidazole/thiazole binding pockets .

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters: binding energy ≤ −7.0 kcal/mol, RMSD ≤ 2.0 Å .

SAR Insights : Modify pyridazine substituents (e.g., methyl → trifluoromethyl) to enhance hydrophobic interactions .

  • Case Study : In , analogs with ethoxyphenyl groups showed 3-fold higher binding affinity to inflammatory targets than parent compounds.

Q. How should researchers address contradictory data in reaction yields or bioactivity across studies?

  • Root Cause Analysis :

  • Synthetic Variability : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1.1 eq. vs. 2.0 eq. K₂CO₃) .
  • Bioassay Conditions : Control for cell line specificity (e.g., HEK293 vs. HeLa) and compound solubility (use DMSO stocks ≤0.1% v/v) .
    • Mitigation : Replicate experiments with standardized protocols (e.g., fixed molar ratios, inert atmosphere) and validate via orthogonal assays (e.g., SPR alongside enzymatic assays) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Key Modifications :

  • Solubility : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridazine 3-position; use salt forms (e.g., HCl) .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs or cyclopropyl rings .
    • In Vivo Validation : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models, adjusting dosages to maintain Cₘₐₓ ≥ IC₉₀ .

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